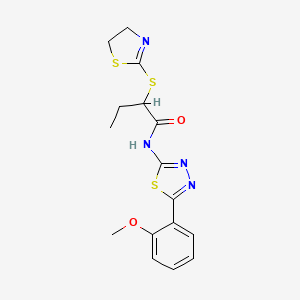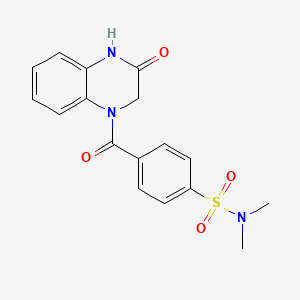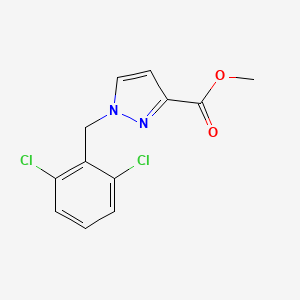
2-((4,5-dihydrothiazol-2-yl)thio)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4,5-dihydrothiazol-2-yl)thio)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C16H18N4O2S3 and its molecular weight is 394.53. The purity is usually 95%.
BenchChem offers high-quality 2-((4,5-dihydrothiazol-2-yl)thio)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4,5-dihydrothiazol-2-yl)thio)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
Thiazole and 1,3,4-thiadiazole derivatives, structurally related to 2-((4,5-dihydrothiazol-2-yl)thio)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)butanamide, have been explored for their anticancer activities. One study synthesized a novel series of these derivatives, which were evaluated as potent anticancer agents against Hepatocellular carcinoma cell lines, with some compounds showing significant inhibitory concentration (IC50) values indicating their potential as anticancer drugs (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017). Another study highlighted the antioxidant and anticancer activity of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, some of which showed higher antioxidant activity than ascorbic acid and significant cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Antimicrobial Activity
Imino-4-methoxyphenol thiazole derived Schiff base ligands have been synthesized and characterized, showing moderate activity against bacteria and fungi, indicating their utility as antimicrobial agents (Vinusha, Shivaprasad, Chandan, & Begum, 2015). Furthermore, synthesis and reactions of some thiazole derivatives aimed at exploring their potential applications also touched upon their antimicrobial evaluations (El-Sakka, Soliman, & Abdullah, 2013).
Molecular Structure and Photochemical Properties
The synthesis of new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing a Schiff base was characterized for its photochemical properties, which are crucial for photodynamic therapy in cancer treatment. This illustrates the compound's relevance in the development of photosensitizers for medical applications, showing high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Biological Evaluation
A study on the synthesis and biological evaluation of amino thiazoles and related compounds as potential anti-inflammatory agents highlights the diverse pharmacological activities of these derivatives, including their analgesic and anti-inflammatory properties, further emphasizing the broad spectrum of biological applications for thiazole and thiadiazole derivatives (Thabet, Helal, Salem, & Abdelaal, 2011).
properties
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S3/c1-3-12(24-16-17-8-9-23-16)13(21)18-15-20-19-14(25-15)10-6-4-5-7-11(10)22-2/h4-7,12H,3,8-9H2,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGVNASUBKMCCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2OC)SC3=NCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4,5-dihydrothiazol-2-yl)thio)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(3-amino-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B2549246.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzamide](/img/structure/B2549250.png)

![4-[2-(Methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine](/img/structure/B2549252.png)

![3-(4-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2549255.png)

![N-(2,3-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2549258.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-methyl-1,3-thiazole-5-carboxamide;hydrochloride](/img/structure/B2549259.png)

![Ethyl 4-[({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2549264.png)
